2-(Azepan-4-yl)ethan-1-ol
Overview
Description
2-(Azepan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features an ethanol group attached to the fourth position of the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-4-yl)ethan-1-ol typically involves the reaction of azepane with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Azepane is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
- Ethylene oxide is added dropwise to the solution while maintaining a low temperature (0-5°C).
- The reaction mixture is stirred for several hours, allowing the ethylene oxide to react with the azepane to form this compound.
- The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and automated control systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(Azepan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 2-(Azepan-4-yl)acetaldehyde or 2-(Azepan-4-yl)acetic acid.
Reduction: 2-(Azepan-4-yl)ethanamine.
Substitution: 2-(Azepan-4-yl)ethyl chloride.
Scientific Research Applications
2-(Azepan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. The ethanol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The azepane ring can interact with receptors and ion channels, modulating their function. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
2-(Azepan-1-yl)ethanol: Similar structure but with the ethanol group attached to the first position of the azepane ring.
2-(Hexamethyleneimino)ethanol: Features a six-membered nitrogen-containing ring instead of a seven-membered ring.
2-(Piperidin-4-yl)ethanol: Contains a piperidine ring instead of an azepane ring.
Uniqueness: 2-(Azepan-4-yl)ethan-1-ol is unique due to the specific positioning of the ethanol group on the azepane ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-(azepan-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOUCYOATBNGTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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